Antiviral Activity vs. Z-D-Phe-Phe-Gly
Boc-Phe-Phe-Gly-OH serves as a dehydro-analogue scaffold in the same chemical series as the established virus replication inhibitor Z-D-Phe-Phe-Gly, enabling systematic structure-activity relationship (SAR) studies [1]. Unlike the Z-protected parent compound, which exhibits direct antiviral activity, Boc-Phe-Phe-Gly-OH is positioned as a synthetic intermediate for generating ΔPhe-containing analogues with modified conformational properties [1].
| Evidence Dimension | Antiviral activity and synthetic role |
|---|---|
| Target Compound Data | Boc-Phe-Phe-Gly-OH: Synthetic intermediate; no direct antiviral activity data reported |
| Comparator Or Baseline | Z-D-Phe-Phe-Gly: Virus replication inhibitor with significant potency against paramyxoviruses |
| Quantified Difference | Target compound is a protected precursor; comparator is an active antiviral peptide |
| Conditions | Paramyxovirus F1 N-terminal sequence-derived peptides; in vitro viral replication assays |
Why This Matters
For procurement decisions, Boc-Phe-Phe-Gly-OH is the appropriate choice for synthesizing novel ΔPhe analogues for SAR studies, whereas Z-D-Phe-Phe-Gly is suitable only when direct antiviral activity is the experimental endpoint.
- [1] Siddiqui MZ, Sharma S, Haq W, et al. Dehydrophenylalanine analogues: conformational characterization. International Journal of Biological Macromolecules. 1999;26(1):45-54. View Source
